Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate
Description
Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate is an organotin compound characterized by a central dimethylstannylene group linked via thioether bonds to two propionate ester moieties with isooctyl alkyl chains. Organotin compounds are widely used as stabilizers in polyvinyl chloride (PVC) and other polymers due to their thermal stability and ability to scavenge hydrochloric acid. The dimethylstannylene core distinguishes this compound from other organotin derivatives, which often feature bulkier alkyl groups (e.g., dibutyl or dioctyl substituents) .
Properties
CAS No. |
42378-34-7 |
|---|---|
Molecular Formula |
C24H48O4S2Sn |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
6-methylheptyl 3-[dimethyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C11H22O2S.2CH3.Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;;;/h2*10,14H,3-9H2,1-2H3;2*1H3;/q;;;;+2/p-2 |
InChI Key |
KORGTBPVXBSXAP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCOC(=O)CCS[Sn](C)(C)SCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate generally involves the reaction of a dimethylstannylene precursor with thiol-containing propionate esters or their derivatives. The key steps include:
- Formation of the dimethylstannylene intermediate, often from dimethyltin oxide or dimethyltin dichloride.
- Introduction of sulfur bridges via reaction with thiol or disulfide reagents.
- Esterification or transesterification to attach isooctyl groups to the propionate moieties.
The process requires anhydrous conditions and inert atmosphere to prevent oxidation of the tin center and thiol groups.
Specific Preparation Routes
Reaction of Dibutyltin Oxide with Thio-Containing Propionic Acid Esters
One documented method involves the reaction of dibutyltin oxide with 3,3'-[(dibutylstannylene)bis(thio)]bispropionate derivatives, which can be modified to yield the dimethylstannylene analog by substituting the butyl groups with isooctyl groups via transesterification or ligand exchange reactions.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Dibutyltin oxide + thio-propionic acid esters | Heating under inert atmosphere | Formation of dibutylstannylene bis(thio)bispropionate intermediate |
| 2 | Ligand exchange with isooctyl alcohol or isooctyl esters | Controlled temperature, catalytic acid/base | Replacement of butyl groups with isooctyl groups to form diisooctyl derivative |
This method allows for tuning the alkyl substituents on tin to achieve desired solubility and compatibility with polymer matrices.
Direct Synthesis via Organotin Halide and Thiol Ester Reaction
An alternative route involves the reaction of dimethyltin dichloride with sodium salt of 3-mercaptopropionate esters bearing isooctyl groups:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Dimethyltin dichloride + sodium 3-mercaptopropionate isooctyl ester | Anhydrous solvent (THF or toluene), inert atmosphere | Formation of dimethylstannylene bis(thio)bispropionate complex |
| 2 | Purification by recrystallization or chromatography | Ambient to mild heating | Isolated pure this compound |
This approach benefits from straightforward stoichiometry and direct formation of the tin-sulfur bonds.
Transesterification from Dibutyltin Derivatives
Starting from dibutyltin bis(thio)bispropionate, transesterification with isooctyl alcohol under acidic or basic catalysis can yield the diisooctyl ester:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Dibutyltin bis(thio)bispropionate + isooctyl alcohol | Acid or base catalyst, reflux | Ester exchange producing diisooctyl ester |
| 2 | Removal of butanol by distillation | Continuous distillation | Shift equilibrium toward diisooctyl product |
This method is advantageous for modifying existing dibutyltin compounds to obtain the desired isooctyl-substituted product.
Reaction Parameters and Optimization
Key parameters influencing the synthesis include:
- Temperature: Moderate heating (50–120 °C) is typically required to facilitate ligand exchange and esterification without decomposing sensitive tin-thio bonds.
- Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF), toluene, or xylene are preferred to maintain inert conditions.
- Atmosphere: Nitrogen or argon atmosphere prevents oxidation of tin and sulfur centers.
- Stoichiometry: Precise molar ratios of organotin precursors and thiol esters ensure complete reaction and minimize side products.
- Catalysts: Acidic or basic catalysts can accelerate transesterification but must be controlled to avoid degradation.
Purification Techniques
Purification typically involves:
- Recrystallization from suitable solvents (e.g., ethanol, DMF/water mixtures).
- Chromatographic methods if necessary to remove unreacted starting materials.
- Drying under vacuum to eliminate residual solvents and moisture.
Characterization Data Supporting Preparation
Typical characterization data confirming successful synthesis include:
| Characterization Technique | Observed Features |
|---|---|
| Infrared Spectroscopy (IR) | Bands corresponding to C=O (~1690 cm⁻¹), C–S, and Sn–S bonds; absence of free thiol peaks |
| Nuclear Magnetic Resonance (NMR) | $$^{1}H$$ and $$^{13}C$$ spectra showing signals for isooctyl alkyl chains, propionate esters, and tin-bound methyl groups |
| Elemental Analysis | Consistent carbon, hydrogen, sulfur, and tin content matching theoretical values |
| Mass Spectrometry (MS) | Molecular ion peaks corresponding to the expected molecular weight |
Research Findings and Comparative Summary
The preparation of this compound has been reported mainly through organotin oxide or halide precursors reacting with thiol or thioester derivatives of propionic acid. The choice of method depends on available starting materials and desired purity.
| Preparation Method | Advantages | Limitations |
|---|---|---|
| Reaction of dibutyltin oxide with thio-propionate esters followed by ligand exchange | Utilizes readily available dibutyltin oxide; scalable | Requires multiple steps; ligand exchange may be incomplete |
| Direct reaction of dimethyltin dichloride with sodium thiol esters | Direct formation of target compound; fewer steps | Sensitive to moisture; requires strict anhydrous conditions |
| Transesterification from dibutyltin derivatives | Modifies existing compounds; flexible | Requires careful control of reaction conditions; equilibrium process |
The literature emphasizes the importance of controlled reaction environments and purification to obtain high-quality organotin thioesters suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the organic groups attached to the tin atom are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds. These products have various applications in different fields, including materials science and catalysis .
Scientific Research Applications
Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in the production of PVC and other polymers, preventing degradation and extending the lifespan of the materials.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and medical devices.
Mechanism of Action
The mechanism of action of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate involves its interaction with molecular targets and pathways in the systems where it is applied. In the case of PVC stabilization, the compound interacts with the polymer chains, preventing degradation and enhancing the material’s stability. The exact molecular targets and pathways involved vary depending on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Stannylene Core
The central stannylene group’s alkyl substituents significantly influence the compound’s reactivity, thermal stability, and toxicity. Key analogs include:
Key Findings :
- Lipophilicity: Longer alkyl chains (e.g., isotridecyl esters) enhance lipophilicity, improving compatibility with nonpolar polymer matrices but increasing migration risks in consumer products .
Comparison with Non-Stannylene Analogs
Compounds with alternative central groups or bonding motifs provide insight into structure-activity relationships:
3,3'-[(Phenylmethylene)bis(thio)]bispropionic Acid
- Structure : Replaces the stannylene core with a phenylmethylene group.
- Properties : Lacks metal coordination capacity, reducing utility as a polymer stabilizer. However, the thioether bonds retain sulfur-based radical scavenging activity .
- Applications : Primarily used in organic synthesis rather than industrial polymer systems .
Bis(3-Methoxybutyl)-3,3'-[(dibutylstannylene)dithio]dipropionate
- Structure : Features methoxybutyl ester groups and a dibutylstannylene core.
- Properties : Methoxy groups introduce polarity, improving solubility in polar solvents but reducing compatibility with PVC .
Biological Activity
Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate, also known as dimethyltin bis(isooctyl mercaptoacetate), is an organotin compound with various applications in industrial processes, particularly as a stabilizer in polyvinyl chloride (PVC) and a catalyst in polyurethane production. Understanding its biological activity is crucial for assessing its safety and potential health impacts.
- Molecular Formula : C22H44O4S2Sn
- CAS Number : 26636-01-1
- Synonyms : Dimethyltin bis(isooctyl mercaptoacetate), Diisooctyl ((dimethylstannylene)dithio)diacetate
Toxicological Profile
This compound exhibits several toxicological effects that are significant for occupational and environmental health:
- Skin Irritation : Studies have shown that the compound can cause skin irritation in rabbits, indicating potential dermal toxicity in humans upon exposure .
- Neurotoxicity : It has been classified as a neurotoxin, which raises concerns about its impact on the central nervous system (CNS). Chronic exposure may lead to neurological disorders .
- Hepatotoxicity : Animal studies suggest hepatotoxic effects, with implications for liver function in humans following ingestion or prolonged exposure .
LD50 Values
The oral LD50 (lethal dose for 50% of the population) for rats is reported to be 1380 mg/kg, highlighting its acute toxicity level . The inhalation lethal concentration (LCLo) is noted at 848 mg/m³ over four hours, further emphasizing the risks associated with respiratory exposure .
Occupational Exposure
Research indicates that workers handling organotin compounds like this compound may face increased health risks due to neurotoxic and hepatotoxic effects. A study assessing the health of workers in PVC manufacturing found elevated liver enzyme levels, suggesting potential hepatic damage linked to organotin exposure .
Environmental Impact
Environmental studies have demonstrated that organotin compounds can bioaccumulate in aquatic systems, posing risks to marine life. These compounds can disrupt endocrine functions in fish and other aquatic organisms, leading to reproductive and developmental issues .
Summary of Biological Activities
Q & A
Basic: What synthetic routes are recommended for preparing Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate, and how is purity validated?
Methodological Answer:
The synthesis typically involves reacting dimethyltin dichloride with 3-mercaptopropionic acid derivatives under controlled alkaline conditions, followed by esterification with isooctanol. Key steps include:
- Tin-thiolate bond formation : Use stoichiometric ratios of tin precursor and thiolated propionic acid to avoid side reactions .
- Esterification : Catalyze with sulfuric acid or p-toluenesulfonic acid in anhydrous toluene to ensure high diisooctyl ester yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors and byproducts.
Purity Validation : - HPLC-UV/RI : Monitor ester content (>98%) using C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Confirm tin content (theoretical ~12.5%) via ICP-MS or AAS .
Basic: Which spectroscopic techniques are critical for structural elucidation of this organotin compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify ester carbonyls (δ ~170 ppm) and tin-bound thiolate groups (δ ~1.5–2.0 ppm for Sn–S protons). Satellite peaks in <sup>119</sup>Sn NMR (δ ~200–300 ppm) confirm Sn coordination .
- FTIR : Detect Sn–S vibrations (450–550 cm<sup>-1</sup>) and ester C=O stretches (1720–1740 cm<sup>-1</sup>) .
- Mass Spectrometry (EI/ESI) : Confirm molecular ion [M+H]<sup>+</sup> at m/z ~700–750 (varies with Sn isotopes) .
Advanced: How do alkyl chain variations (e.g., dimethyl vs. dibutyl/dioctyl) on the stannylene core affect thermal stability and bioactivity?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (Td) under nitrogen. Dimethyltin derivatives exhibit lower Td (~200°C) vs. dibutyl (~250°C) due to reduced steric protection .
- Bioactivity Studies : Use in vitro assays (e.g., antifungal MIC tests) to correlate alkyl chain length with biocidal efficacy. Longer chains (e.g., dioctyl) enhance lipophilicity and membrane disruption .
Advanced: What analytical strategies resolve contradictions in reported environmental degradation rates of organotin thioesters?
Methodological Answer:
- Hydrolysis Studies : Conduct pH-dependent experiments (pH 4–9) with LC-MS monitoring. Dimethyltin thioesters degrade faster in acidic conditions via Sn–S bond cleavage .
- Photolysis : Expose to UV-A/B light (λ = 254–365 nm) and quantify degradation products (e.g., SnO2, propionic acid) using GC-MS .
- Statistical Modeling : Apply multivariate regression to isolate variables (pH, light, temperature) affecting degradation .
Advanced: How can researchers ensure compliance with REACH regulations (0.1% Sn limit) when formulating materials containing this compound?
Methodological Answer:
- Quantitative Sn Analysis : Use ICP-OES with microwave-assisted acid digestion (HNO3/H2O2) for precise tin quantification .
- Formulation Optimization : Blend with non-tin stabilizers (e.g., Ca/Zn soaps) to reduce Sn content while maintaining polymer stability .
Advanced: What mechanistic insights explain conflicting data on its radical-scavenging behavior in polymer matrices?
Methodological Answer:
- Electron Paramagnetic Resonance (EPR) : Track radical quenching efficiency (e.g., peroxyl radicals) in LDPE films. Discrepancies arise from competing reactions with polymer-bound antioxidants .
- Accelerated Aging Tests : Compare OIT (Oxidation Induction Time) via DSC under varying O2 pressures to differentiate Sn-thioester vs. phenolic antioxidant contributions .
Advanced: How can computational chemistry predict the ligand exchange dynamics of Sn–S bonds in catalytic applications?
Methodological Answer:
- DFT Calculations : Model Sn–S bond dissociation energies (BDEs) using Gaussian09 with B3LYP functionals. Compare with experimental kinetics from UV-Vis stopped-flow studies .
- Molecular Dynamics (MD) : Simulate ligand exchange in solvent environments (e.g., THF) to identify transition states and activation barriers .
Advanced: What strategies mitigate toxicity risks in handling this compound during in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
